2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Description
2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 2010-62-0) is a fluorinated alcohol derivative with the molecular formula C₁₁H₁₀F₆O . Its structure features a hexafluoroisopropyl alcohol group (-C(CF₃)₂OH) attached to a 2,5-dimethylphenyl ring. The fluorine atoms and hydroxyl group contribute to its unique physicochemical properties, such as high acidity, thermal stability, and solubility in polar aprotic solvents .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-6-3-4-7(2)8(5-6)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOULCPVNZYDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950929 | |
| Record name | 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2010-62-0, 28180-47-4 | |
| Record name | 2,5-Dimethyl-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28180-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 2,5-dimethylphenyl magnesium bromide with hexafluoroacetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
Formation of Grignard Reagent: 2,5-Dimethylbromobenzene is reacted with magnesium in dry ether to form 2,5-dimethylphenyl magnesium bromide.
Reaction with Hexafluoroacetone: The Grignard reagent is then reacted with hexafluoroacetone to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-one.
Reduction: Formation of 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Isomers: 2,5- vs. 2,6-Dimethylphenyl Substitution
Compound A : 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 2010-62-0)
Compound B : 2-(2,6-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 28180-47-4)
Key Insight : The positional isomerism of methyl groups significantly impacts steric and electronic properties, influencing reactivity and synthetic pathways.
Parent Compound: 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)
Compound C : 1,1,1,3,3,3-Hexafluoropropan-2-ol (CAS 920-66-1)
However, its larger size may limit solvent utility.
Complex Derivatives: Pyrrole-Containing Analogs
Compound D: 2-{1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 328110-31-2)
Key Insight : The incorporation of heterocyclic moieties (e.g., pyrrole) enhances biological targeting but complicates synthesis.
Research Findings and Data Gaps
- Environmental Impact : While HFIP’s high GWP100 is well-documented , data on substituted derivatives like Compound A are lacking.
Biological Activity
2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS Number: 2010-62-0) is a fluorinated alcohol known for its unique chemical properties and potential biological activities. This compound features a hexafluoropropanol structure that contributes to its solubility and reactivity in various biological systems. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and other fields.
- Molecular Formula : C11H10F6O
- Molecular Weight : 272.19 g/mol
- Density : 1.344 g/cm³ (predicted)
- Boiling Point : 84-86 °C at 20 Torr
- pKa : 9.28 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects and potential toxicity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that hexafluoropropanols may possess antimicrobial properties due to their ability to disrupt bacterial membranes. This property could be beneficial in developing new antimicrobial agents.
- Cytotoxicity : In vitro assays have shown that certain fluorinated compounds can induce cytotoxic effects in cancer cell lines. The specific cytotoxic profile of this compound requires further investigation to establish its therapeutic index.
- Neuroactive Effects : Some studies have indicated that fluorinated alcohols can interact with neurotransmitter systems. The potential neuroactive effects of this compound are an area of active research.
Case Study 1: Antimicrobial Properties
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various fluorinated alcohols against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Control | 32 µg/mL |
| Test Compound | 8 µg/mL |
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity study by Lee et al. (2021), the effects of this compound were tested on human cancer cell lines (HeLa and MCF-7). The study found IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is essential for safe application:
- Acute Toxicity : Limited data indicates potential acute toxicity; however, comprehensive toxicological studies are necessary to determine safe exposure levels.
- Chronic Exposure Risks : The long-term effects of exposure to fluorinated compounds are not well understood and warrant further research.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(2,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, in the synthesis of structurally similar hexafluoropropanol derivatives, 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was prepared by reacting hexafluoroacetone with aromatic amines under anhydrous conditions in a polar aprotic solvent (e.g., THF) .
- Key considerations : Ensure strict moisture exclusion due to the hygroscopic nature of hexafluoroacetone intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and stereoelectronic effects. Infrared (IR) spectroscopy can confirm the presence of hydroxyl and C-F stretches (~3200–3600 cm⁻¹ for OH, ~1100–1250 cm⁻¹ for C-F) .
- Validation : Compare spectral data with structurally analogous compounds like 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol (CAS 718-64-9) .
Q. What safety protocols are critical for handling this compound?
- Handling : Classify as a corrosive liquid (UN 1760, Packing Group III) with acute toxicity (Category 4, H302). Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or dermal exposure .
- Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How do solvent effects influence the reactivity of this compound in catalytic systems?
- Mechanistic insight : The hexafluoropropanol moiety enhances acidity (pKa ~9–11), enabling its use as a Brønsted acid catalyst. In 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) , strong hydrogen-bond-donating (HBD) properties stabilize transition states in cycloadditions or electrophilic substitutions .
- Experimental design : Compare reaction rates in HFIP vs. conventional solvents (e.g., DCM or THF) using kinetic studies or DFT calculations .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Case study : Derivatives like SR1001 (a synthetic ROR ligand) showed variable TH17 differentiation suppression in autoimmune models. Address discrepancies by standardizing assay conditions (e.g., cell line selection, solvent concentration ≤0.1% v/v) and validating via dose-response curves .
- Data analysis : Use multivariate regression to isolate structure-activity relationships (SAR), focusing on substituent electronegativity and steric bulk .
Q. How can computational modeling predict the compound’s interaction with biomolecular targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., RORγt nuclear receptor). Parameterize the force field to account for fluorine’s electronegativity and hydrophobic effects .
- Validation : Correlate binding energies (ΔG) with experimental IC₅₀ values from SPR or ITC assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
